1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose
Overview
Description
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is a chemical compound that has been the subject of various studies due to its relevance in the synthesis of ribonucleosides and ribonucleotides. It is a key intermediate in these syntheses and has unique chemical and physical properties that make it an interesting subject for research.
Synthesis Analysis
The synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose has been achieved through several methods. A simple 3-step synthesis involves starting with D-Ribose, which is then methylated to 1-O-methylribofuranoside. This compound is subsequently benzoylated and undergoes acetolysis with a mixture of acetic acid, acetic anhydride, and sulfuric acid to yield the desired product (Recondo & Rinderknecht, 1959). Another method starts with guanosine, which undergoes acetolysis to give rise to 1-O-acetyl-2, 3, 5-tri-O-benzoyl-β-D-ribofuranose (Ishikawa et al., 1960).
Molecular Structure Analysis
The molecular structure of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose has been elucidated through various analytical techniques. Structural identification typically involves infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) (Wu Wei-qing, 2007).
Chemical Reactions and Properties
This compound participates in various chemical reactions, such as acetolysis, anomerization, and glycosylation. The acetolysis process, for instance, is significant as it does not lead to the cleavage of the furanoside ring. The compound's behavior in reactions like anomerization, which involves the conversion between different forms (anomers) of sugar, has been a topic of study, revealing insights into its chemical behavior (Forsman et al., 2009).
Scientific Research Applications
It is used in the synthesis of novel 1,3,4-oxadiazole nucleosides, as described by Mosselhi and Seliger (2001) in their work titled "Nucleosides 31: Synthesis of novel 1,3,4-oxadiazole nucleosides" (Mosselhi & Seliger, 2001).
Yoshii, Ohba, and Nishiwaki (1993) used this compound in the synthesis of β-D-ribonucleosides and α-arabinonucleosides, as detailed in their study "β-Ribo- and α-arabinonucleosides containing the 1,2-benzisoxazole and 1,2-benzisothiazole rings" (Yoshii, Ohba, & Nishiwaki, 1993).
Woo (1988) demonstrated the one-pot synthesis of this compound leading to the production of methyl 2-α -D-ribofuranosyl-4-[2-14C]selenazolcarboxy in the study "A convenient one-pot synthesis of 2,5-anhydro-3,4,6-tri-O-benzoyl-D-[1-14C]allononitrile, and its conversion to methyl 2-β-D-ribofuranosyl-4-[2-14C]selenazolecarboxylate" (Woo, 1988).
Farrier, Haines, Gainsford, and Gabe (1984) explored its usefulness in photosynthesis and its efficient conversion into related compounds in "Photobromination of carbohydrate derivatives. Part 8. Reaction of furanose derivatives with N-bromosuccinimide. X-Ray molecular structure of 1-O-acetyl-2,5,6-tri-O-benzoyl-4-hydroxy-3,4-O-(α-succinimidobenzylidene)-β-D-galactofuranose" (Farrier et al., 1984).
Točík, Earl, and Beránek (1980) mentioned its application in nucleosidation procedures to produce various ligands and products in their research "The use of iodotrimethylsilane in nucleosidation procedure" (Točík, Earl, & Beránek, 1980).
Future Directions
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose continues to play a crucial role in infectious disease research due to its use in the synthesis of antiviral drugs like Tenofovir . As such, it is likely to remain an important compound in the development of new treatments for diseases such as HIV and chronic Hepatitis B .
properties
IUPAC Name |
[(2R,3R,4R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZABPLTDYVJMP-ASAMFVBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448642 | |
Record name | 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | |
CAS RN |
6974-32-9, 14215-97-5 | |
Record name | .beta.-D-Ribofuranose, 1-acetate 2,3,5-tribenzoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.